molecular formula C8H18Se B8614426 1-(Butylselanyl)butane CAS No. 14835-66-6

1-(Butylselanyl)butane

Cat. No.: B8614426
CAS No.: 14835-66-6
M. Wt: 193.20 g/mol
InChI Key: WAULAQAPARJWJJ-UHFFFAOYSA-N
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Description

1-(Butylselanyl)butane is an organoselenium compound characterized by a butylselanyl (-SeC₄H₉) group attached to a butane backbone. It is primarily utilized in synthetic organic chemistry, particularly in cyclization reactions to form selenium-containing heterocycles like selenophene-fused quinolines . The compound is synthesized via reactions involving propargyl anilines and 1,3-diynes under optimized conditions, yielding products in 49%–78% efficiency .

Properties

CAS No.

14835-66-6

Molecular Formula

C8H18Se

Molecular Weight

193.20 g/mol

IUPAC Name

1-butylselanylbutane

InChI

InChI=1S/C8H18Se/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3

InChI Key

WAULAQAPARJWJJ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Se]CCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Selenium-Containing Analogues

  • 1-(Butylselanyl)-selenophene-fused quinolines: Derived from 1-(butylselanyl)butane, these compounds exhibit enhanced aromaticity and electronic properties due to selenium’s polarizability. They are synthesized in moderate yields (49%–78%) and are pivotal in developing optoelectronic materials .
  • 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane :
    Although sulfur-based, this compound shares structural similarities in the butane backbone. It has a density of 1.31 g/cm³ and a predicted boiling point of 340.3°C, reflecting the influence of sulfinyl groups on thermal stability .

Sulfur-Containing Analogues

  • 1-[(Difluoromethyl)thio]-butane :
    This thioether derivative replaces selenium with sulfur, reducing molecular weight but retaining similar reactivity in nucleophilic substitutions. Its synthesis involves distinct pathways, emphasizing the versatility of sulfur in forming stable thioether linkages .
  • 1-(Ethylsulfinyl)butane: The sulfinyl group introduces chirality and polarity, enhancing solubility in polar solvents.

Halogenated and Aromatic Derivatives

  • 1-(4-Iodophenyl)butane: A halogenated derivative with a phenyl group, this compound is industrially significant in polymer and pharmaceutical synthesis. Market analyses predict steady demand growth (2020–2025), highlighting its economic relevance compared to niche selenium derivatives .
  • 1-(2-Hydroxyphenyl)-3-methylbutan-1-one: A ketone derivative with a phenolic group, this compound (MW: 178.23 g/mol, purity ≥95%) is used in agrochemicals and fragrances. Its applications contrast with 1-(butylselanyl)butane, emphasizing functional group-driven utility .

Comparative Data Table

Compound Functional Group Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield/Data Reference
1-(Butylselanyl)butane -SeC₄H₉ ~210 (estimated) Cyclization reagent for selenophenes 49%–78% yield
1-[(Difluoromethyl)thio]-butane -SCF₂H ~142 (estimated) Thioether intermediate Synthesis reported
1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane -SO-C₆H₄CH₃ 192.28 Density: 1.31 g/cm³; B.P.: 340°C Predicted data
1-(4-Iodophenyl)butane -C₆H₄I ~260 (estimated) Industrial monomer; market growth Global market analysis

Key Research Findings

  • Reactivity : Selenium in 1-(butylselanyl)butane facilitates cyclization reactions more effectively than sulfur analogues due to its lower electronegativity and larger atomic radius, enabling easier bond formation .
  • Economic Viability: Halogenated derivatives like 1-(4-iodophenyl)butane dominate commercial markets, while selenium compounds remain specialized due to higher costs and synthesis complexity .
  • Thermal Stability : Sulfinyl and sulfonyl derivatives exhibit higher boiling points than selanyl compounds, attributed to stronger dipole-dipole interactions .

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